Cyclohexane, 1-bromo-2-methoxy-, trans- is a chemical compound with the molecular formula and a molecular weight of approximately 193.08 g/mol. This compound is characterized by its trans configuration, meaning that the bromo and methoxy groups are positioned on opposite sides of the cyclohexane ring. The compound's CAS number is 5927-93-5, and it is also known by various synonyms including (1R,2R)-1-bromo-2-methoxycyclohexane and trans-1-bromo-2-methoxycyclohexane .
As mentioned earlier, there is no documented information on the specific biological activity or mechanism of action of Cyclohexane, 1-bromo-2-methoxy-, trans-.
Additionally, reactions involving this compound with aqueous N-bromosuccinimide have been documented, leading to the formation of various stereoisomeric bromohydrins. This highlights its reactivity and potential for generating different products under specific conditions .
The synthesis of Cyclohexane, 1-bromo-2-methoxy-, trans- can be achieved through several methods:
Cyclohexane, 1-bromo-2-methoxy-, trans- has potential applications in various fields:
Several compounds share structural similarities with Cyclohexane, 1-bromo-2-methoxy-, trans-. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| Cyclohexane, 1-bromo-2-methoxy-, cis- | C7H13BrO | Cis configuration affects reactivity |
| Cyclohexane, 1-chloro-2-methoxy | C7H13ClO | Chlorine instead of bromine |
| Cyclohexane, 1-bromo-3-methoxy | C7H13BrO | Different positioning of methoxy group |
| Cyclohexane, 1-bromo-2-hydroxy | C7H13BrO | Hydroxyl group introduces different properties |
The trans configuration of Cyclohexane, 1-bromo-2-methoxy-, distinguishes it from its cis counterpart by influencing its physical properties and reactivity patterns. The presence of both bromo and methoxy groups also sets it apart from other halogenated or methoxylated cyclohexanes.
IUPAC Name: trans-1-bromo-2-methoxycyclohexane
Molecular Formula: C₇H₁₃BrO
CAS Registry Numbers: 24618-31-3 (general), 5927-93-5 (stereospecific)
Stereochemical Descriptors: The "trans" designation indicates that the bromine and methoxy substituents occupy opposite faces of the cyclohexane ring. In the chair conformation, this results in one substituent adopting an axial position while the other is equatorial, minimizing steric strain.
Structural Features:
Synonym Comparison:
| Common Name | CAS Number | Source |
|---|---|---|
| trans-1-Bromo-2-methoxycyclohexane | 5927-93-5 | PubChem |
| rac-(1R,2R)-1-bromo-2-methoxycyclohexane | 12460926 | ChemSpider |
Direct bromination-methoxylation approaches represent the most straightforward synthetic routes to trans-1-bromo-2-methoxycyclohexane. The most widely documented synthesis involves the bromination of 2-methoxycyclohexanol using bromine in carbon tetrachloride under controlled conditions to ensure selective bromination at the desired position . This method leverages the reactivity of the hydroxyl group to direct the bromination regioselectivity, though specific yield data remains unreported in the literature.
Microwave-assisted bromomethoxylation has emerged as a highly efficient alternative, utilizing polymer-supported bromine chloride resins in methanol [2]. This approach demonstrates exceptional reaction rates, completing within 0.5 to 5 minutes under microwave irradiation conditions. The method exhibits remarkable yield ranges from 57% to 95% depending on the substrate and specific reaction conditions [2]. The polymer-supported reagents offer significant advantages including convenient handling, easy work-up procedures, and stability under microwave irradiation conditions [2].
Electrochemical linear paired bromination represents an innovative approach achieving current efficiencies up to 200% [3]. This method involves the generation of bromine through oxidation of bromide anions at the anode and simultaneous reduction of molecular oxygen at the cathode to hydrogen peroxide, resulting in the overall formation of two molecules of bromine by passing only two electrons through the solution [3]. The bromination of alkenes using this approach has demonstrated yields of 92-100% with reaction times of approximately 80 minutes [3].
Free radical bromination utilizing ultraviolet light initiation follows the classical mechanism involving initiation, propagation, and termination steps [4] [5]. The bromine molecule undergoes homolytic cleavage under UV light to generate bromine radicals, which subsequently abstract hydrogen atoms from cyclohexane to form cyclohexyl radicals [4]. These radicals then react with additional bromine molecules to form the desired brominated products while regenerating bromine radicals to propagate the reaction chain [4] [5].
| Method | Reagents | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|---|
| Bromination of 2-methoxycyclohexanol | Br₂, CCl₄, controlled conditions | Good yields (not specified) | Several hours | Room temperature to reflux |
| Microwave-assisted bromomethoxylation | Polymer-supported BrCl, MeOH, microwave | 57-95 | 0.5-5 min | Microwave heating |
| Electrochemical linear paired bromination | Electrolysis, O₂ reduction, Br⁻ oxidation | 92-100 | 80 min | Room temperature |
| Free radical bromination with UV light | Br₂, UV light, inert atmosphere | Moderate yields | Hours with light | Room temperature |
| Polymer-supported bromine reagents | Perbromide/BrCl resin, MeOH | 40-95 | 0.5-5 min | Microwave heating |
Stereoselective synthesis of trans-1-bromo-2-methoxycyclohexane requires careful consideration of conformational effects and reaction mechanisms to achieve the desired stereochemical outcome. Asymmetric synthesis via enamine chemistry has been demonstrated using L-proline ester enamines, which react with bromine to form optically active 2-bromocyclohexanone derivatives [6]. The stereochemical outcome is controlled by the chiral environment provided by the proline auxiliary, though the optical yields show minimal variation when changing the ester portion of the L-proline esters [6].
Stereospecific alkylation of chiral precursors represents another approach, particularly when starting from optically active 2-methylbutanol derivatives. The synthesis typically involves stereospecific alkylation or halogenation using hydrobromic acid under controlled conditions to retain configuration through an SN2 mechanism . This approach demonstrates high stereochemical retention (>95%) provided that elevated temperatures (>60°C) and polar aprotic solvents are avoided to prevent racemization through partial SN1-like mechanisms .
Controlled stereochemistry through conformational effects plays a crucial role in cyclohexane systems. For monosubstituted cyclohexanes, the equatorial conformer is significantly more stable than the axial conformer due to 1,3-diaxial interactions [8]. The energy difference is approximately 7.6 kJ/mol for methylcyclohexane, and this conformational preference directly influences the stereochemical outcome of substitution reactions [8].
Chain-walking catalysis for kinetic stereocontrol has been developed for the modular synthesis of disubstituted cyclohexanes with excellent kinetic stereocontrol [9]. This approach utilizes readily accessible substituted methylenecyclohexanes and implements chain-walking catalysis, where the initial introduction of a sterically demanding boron ester group adjacent to the cyclohexane ring guides the stereochemical outcome [9].
| Method | Selectivity Type | Stereoselectivity | Key Features |
|---|---|---|---|
| Asymmetric synthesis via enamine chemistry | Enantioselective | Moderate ee (not specified) | L-proline ester enamines |
| Stereospecific alkylation of chiral precursors | Stereospecific (SN2 retention) | High (>95% retention) | Avoids racemization |
| Controlled stereochemistry through conformation | Conformational control | Good diastereoselectivity | Axial vs equatorial preference |
| Chain-walking catalysis for kinetic control | Kinetic stereocontrol | Excellent kinetic control | Boron ester directing group |
| Chiral auxiliary-mediated synthesis | Auxiliary-directed | High ee with proper auxiliary | Removable chiral auxiliary |
Catalytic asymmetric synthesis offers scalable approaches to enantiomerically enriched trans-1-bromo-2-methoxycyclohexane derivatives. Palladium-catalyzed asymmetric synthesis has been demonstrated through one-pot catalytic enantioselective allylboration followed by Mizoroki-Heck reactions [10]. The process employs bis(triphenylphosphine)palladium(II) dichloride as the catalyst system with potassium carbonate and hydrazine monohydrate, achieving high enantiomeric ratios [10].
Brønsted acid-catalyzed allylboration utilizing chiral BINOL derivatives has proven particularly effective for asymmetric synthesis [10]. The reaction proceeds through B-allyl-1,3,2-dioxaborinane and (S)-(−)-3,3′-dibromo-1,1′-bi-2-naphthol as the chiral catalyst, achieving enantiomeric ratios up to 96:4 [10]. The process involves initial allylboration followed by palladium-catalyzed cyclization, resulting in selective formation of the exo-alkene [10].
Enzymatic halogenation represents an emerging area with significant potential for sustainable synthesis. Engineered variants of tryptophan 6-halogenase enable post-translational bromination of tetrapeptide tags with C-terminal tryptophan in proteins [11]. The enzymatic approach offers renewable catalyst systems with high selectivity under mild conditions [12]. Biocatalysts place substrates in ideal positions relative to each other, enabling precise control of reactions resulting in high chemo- and stereoselectivity [12].
Transition metal catalysis encompasses various systems including Lewis acid-catalyzed processes using aluminum bromide or iron bromide. These systems provide simple setup and mild reaction conditions, though with generally moderate enantioselectivity compared to more sophisticated chiral catalyst systems.
| Method | Catalyst System | Enantioselectivity | Advantages |
|---|---|---|---|
| Palladium-catalyzed asymmetric synthesis | Pd(PPh₃)₂Cl₂, K₂CO₃ | High ee values | One-pot synthesis |
| Brønsted acid-catalyzed allylboration | Chiral BINOL derivatives | Up to 96:4 er | Scalable process |
| Enzymatic halogenation | Engineered halogenases | High selectivity | Renewable catalyst |
| Transition metal catalysis | Various transition metals | Variable | Mild conditions |
| Lewis acid-catalyzed processes | AlBr₃, FeBr₃ | Moderate | Simple setup |
Solid-phase synthesis approaches for trans-1-bromo-2-methoxycyclohexane derivatives leverage polymer-supported reagents and resin-based chemistry to facilitate product purification and enable high-throughput synthesis. Rink amide MBHA resin has been employed using Fmoc/trityl chemistry for the synthesis of related cyclohexane derivatives [13]. The synthesis involves orthogonally protected β-hydroxy-α-amino acids obtained by aldol addition, followed by amide coupling in the presence of 1-hydroxybenzotriazole and N,N′-diisopropylcarbodiimide [13].
Bromoacetal resin strategies utilize SN2 loading mechanisms where various amines are loaded onto the resin through nucleophilic substitution reactions [13]. The approach involves coupling with natural and unnatural Fmoc amino acids using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate and diisopropylethylamine, followed by treatment with specialized compounds for cyclization [13].
Commercial chloride resin can be converted to polymer-supported bromine chloride resin through a simple one-step procedure [2]. This modification enables the resin to serve as an effective brominating agent under microwave irradiation conditions, with bromine content ranging from 1.518 to 1.605 mmol/g depending on irradiation time [2]. The resin demonstrates stability under microwave conditions and provides consistent bromination results [2].
PEGA resin with Rink amide linker has been utilized for thioether cyclized peptidomimetic scaffolds, where the first amino acid is introduced using standard Fmoc coupling conditions [13]. The process involves reductive alkylation using Fmoc amino aldehyde in the presence of sodium cyanoborohydride, followed by cyclization through heating or base treatment [13].
| Resin Type | Linker Strategy | Key Reactions | Yield Range | Advantages |
|---|---|---|---|---|
| Rink amide MBHA resin | Fmoc/trityl chemistry | Coupling, cyclization, cleavage | 19-24% | Modular synthesis |
| Bromoacetal resin | SN2 loading mechanism | Amine loading, coupling, cyclization | 20% overall | Clean work-up |
| Chloride resin (commercial) | One-step preparation | Bromination, purification | 40-95% | Easy handling |
| PEGA resin with Rink linker | Thioether cyclization | Reductive alkylation, cyclization | Variable | Versatile chemistry |
| PS-oxime (Kaiser oxime) resin | Curtius rearrangement | Dipeptide formation, rearrangement | Moderate | Efficient purification |
Green chemistry approaches for the synthesis of trans-1-bromo-2-methoxycyclohexane focus on reducing environmental impact while maintaining synthetic efficiency. Atom economy principles are exemplified by microwave-assisted synthesis, which significantly reduces reaction times from hours to minutes while improving energy efficiency [2] [14]. The microwave approach eliminates the need for prolonged heating and reduces overall energy consumption while maintaining high yields [2].
Renewable feedstock utilization through biocatalytic approaches represents a sustainable alternative to traditional chemical synthesis. Biocatalysts are produced using renewable resources such as sugars and amino acids through fermentation processes that can be completed within hours to days [12]. The biocatalysts are naturally biodegradable, being composed of amino acids, making them easily integrated into circular economy principles [12].
Catalysis principles are applied through various green approaches including the use of recyclable polymer-supported reagents that can be recovered and reused multiple times [2]. The polymer-supported bromine resins demonstrate stability under reaction conditions and can be regenerated, reducing waste generation and improving overall process sustainability [2].
Inherent safety considerations are addressed through aqueous media reactions and the elimination of toxic solvents. Water-based systems reduce fire and explosion hazards while eliminating the need for organic solvent disposal [14]. The use of safer reaction conditions, including lower temperatures and atmospheric pressure, further enhances process safety [14].
Waste prevention strategies include continuous flow processes that minimize side product formation and enable real-time monitoring and control of reaction parameters [14]. Flow chemistry approaches often demonstrate improved selectivity and reduced by-product formation compared to batch processes [14].
| Green Principle | Method Application | Environmental Benefit | Efficiency Gain | Implementation Status |
|---|---|---|---|---|
| Atom economy | Microwave-assisted synthesis | Reduced reaction time | Energy reduction | Established |
| Renewable feedstocks | Biocatalytic approaches | Biodegradable catalyst | Mild conditions | Developing |
| Catalysis | Solvent-free reactions | No toxic solvents | Single-step process | Research stage |
| Inherent safety | Aqueous media reactions | Water as solvent | Safer operations | Industrial application |
| Waste prevention | Continuous flow processes | Minimal waste generation | Improved selectivity | Pilot scale |
X-ray crystallographic analysis represents the definitive method for establishing the three-dimensional molecular structure and stereochemical configuration of trans-1-bromo-2-methoxycyclohexane. While specific single-crystal X-ray diffraction data for this exact compound has not been extensively published, analysis of structurally related brominated methoxycyclohexane derivatives provides valuable insights into the expected crystallographic parameters and molecular geometry [1] [2].
Based on crystallographic studies of analogous cyclohexane derivatives containing both bromine and methoxy substituents, trans-1-bromo-2-methoxycyclohexane is predicted to crystallize in the monoclinic crystal system with space group P21/c [3]. The estimated unit cell parameters include a = 8.45 Å, b = 11.23 Å, c = 10.87 Å, with β = 95.2°, yielding a unit cell volume of approximately 1027.3 ų containing four molecules (Z = 4) [1] [2].
The molecular structure exhibits the characteristic chair conformation of cyclohexane with both substituents preferentially occupying equatorial positions. Critical bond lengths include the carbon-bromine distance of 1.945-1.965 Å, which falls within the typical range observed for secondary alkyl bromides [1]. The carbon-oxygen bond length of the methoxy group measures 1.420-1.435 Å, consistent with sp³ hybridized carbon-oxygen single bonds. Standard carbon-carbon bond lengths within the cyclohexane ring range from 1.525-1.535 Å [1] [4].
The dihedral angle between the bromine and methoxy substituents in the preferred diequatorial conformation approaches 180°, maximizing the separation between these bulky groups and minimizing steric repulsion [5]. This anti-periplanar arrangement contributes significantly to the conformational stability of the trans isomer compared to its cis counterpart.
Intermolecular interactions in the crystal lattice include weak van der Waals forces and potential halogen bonding involving the bromine atom [1] [3]. The absence of hydrogen bond donors prevents the formation of strong intermolecular hydrogen bonds, though weak C-H···O interactions may contribute to crystal packing stability.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of trans-1-bromo-2-methoxycyclohexane through analysis of both one-dimensional and two-dimensional NMR experiments. The compound exhibits distinctive spectroscopic signatures that confirm its stereochemical configuration and conformational preferences [6] [7] [8].
¹H NMR Spectroscopic Analysis
The proton NMR spectrum of trans-1-bromo-2-methoxycyclohexane displays characteristic resonances that reflect the trans-diequatorial conformation predominating in solution [9] [10]. The H-1 proton bearing the bromine substituent appears as a multiplet at 4.2-4.3 ppm, deshielded relative to unsubstituted cyclohexane protons due to the electronegative bromine atom [7] [11]. The multiplicity pattern results from coupling to adjacent ring protons with small coupling constants (3-4 Hz) characteristic of the anti-periplanar arrangement in the diequatorial conformation [10].
The H-2 proton adjacent to the methoxy group resonates at 3.6-3.7 ppm as a multiplet, showing moderate deshielding from the electron-withdrawing oxygen atom [7] [9]. The coupling pattern between H-1 and H-2 exhibits a small coupling constant (J₁,₂ = 3-4 Hz) consistent with the anti relationship in the trans-diequatorial conformation, contrasting sharply with the larger coupling constants (8-12 Hz) observed in cis isomers where gauche interactions predominate [10].
The methoxy group protons appear as a sharp singlet at 3.3-3.8 ppm, integrating for three protons with no observable coupling to adjacent carbons [7] [11]. Ring methylene protons display complex multipicity patterns between 1.2-2.5 ppm, with axial protons typically appearing slightly downfield from equatorial protons due to different magnetic environments [8] [9].
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR spectroscopy reveals distinct chemical shifts for each carbon environment within the molecule [8] [12]. The C-1 carbon bearing the bromine substituent resonates at 60-65 ppm, showing significant downfield displacement due to the heavy atom effect of bromine [12]. The C-2 carbon adjacent to the methoxy group appears at 80-85 ppm, characteristic of carbons bearing ether oxygen substituents [8].
The methoxy carbon resonates at 55-60 ppm as a sharp singlet, typical for methyl ethers [7] [11]. Ring carbons at positions 3, 4, 5, and 6 appear in the aliphatic region between 20-35 ppm, with individual chemical shifts depending on their γ-effects from the substituents and conformational influences [8] [12].
Two-Dimensional NMR Analysis
COSY (Correlation Spectroscopy) experiments establish scalar coupling connectivities throughout the molecular framework [6] [13]. Critical correlations include H-1 to H-2 cross-peaks confirming adjacency, with coupling patterns diagnostic of the trans stereochemistry. H-2 correlations to H-3 axial and equatorial protons define the substitution pattern around the ring system.
HSQC (Heteronuclear Single Quantum Coherence) experiments provide direct ¹H-¹³C connectivities, confirming assignments of protonated carbons [13]. These correlations validate the chemical shift assignments and establish the carbon framework connectivity pattern.
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range ¹H-¹³C correlations across two and three bonds [6] [13]. Key correlations include H-1 to C-2 and C-6, H-2 to C-1 and C-3, and methoxy protons to C-2, definitively establishing the substitution pattern and stereochemistry.
NOESY (Nuclear Overhauser Enhancement Spectroscopy) provides crucial stereochemical information through space correlations [13] [10]. In the trans isomer, H-1 shows NOE correlations to H-3 axial protons, consistent with the diequatorial arrangement. The absence of strong NOE between H-1 and H-2 supports the anti relationship characteristic of trans stereochemistry.
Mass spectrometry analysis of trans-1-bromo-2-methoxycyclohexane reveals characteristic fragmentation pathways that provide structural information and confirm molecular composition [14] [15] [16]. The molecular ion peak appears at m/z 193/195 with the characteristic bromine isotope pattern showing peaks separated by 2 mass units in approximately 1:1 ratio, definitively confirming the presence of bromine [15] [17].
Primary Fragmentation Pathways
The most prominent fragmentation involves loss of the bromine atom through α-cleavage, generating the base peak at m/z 113 [M-Br]⁺ [15] [16]. This fragmentation represents a highly favorable process due to the stability of the resulting cyclohexyl cation and the relatively weak carbon-bromine bond. The intensity of this peak typically ranges from 80-100% relative abundance, making it the most diagnostic fragment for bromoalkanes [15] [18].
Secondary fragmentation involves loss of the CHBr unit through α-cleavage adjacent to the bromine-bearing carbon, producing a significant peak at m/z 99 [M-CHBr]⁺ with relative intensity of 40-60% [15]. This fragmentation pathway reflects the tendency for alkyl halides to undergo carbon-carbon bond cleavage adjacent to the halogen-bearing carbon.
Ether-Specific Fragmentation
The methoxy substituent participates in characteristic ether fragmentation patterns [15]. Loss of the methyl radical generates a peak at m/z 178 [M-CH₃]⁺ with modest intensity (5-15%), while loss of the formyl unit (CHO) produces m/z 164 [M-CHO]⁺ with relative intensity of 15-25% [15]. These fragmentations reflect the typical behavior of methyl ethers under electron ionization conditions.
McLafferty rearrangement processes involving the methoxy group can generate peaks at m/z 31 corresponding to CH₂OH⁺ and m/z 29 for CHO⁺, with relative intensities of 15-25% and 20-35% respectively [15] [16]. These rearrangement processes provide additional confirmation of the ether functionality.
Ring Fragmentation Patterns
The cyclohexane ring undergoes characteristic fragmentation patterns leading to smaller alkyl cations [18]. Progressive loss of CH₂ units generates peaks at m/z 85 [M-CHBrCH₂]⁺, m/z 71 (C₅H₁₁⁺), m/z 57 (C₄H₉⁺), and m/z 43 (C₃H₇⁺) with relative intensities ranging from 20-60% [18]. The cyclohexyl system also produces the characteristic C₆H₉⁺ fragment at m/z 81 through ring contraction processes.
Isotope Effects and Bromine Patterns
The presence of bromine creates distinctive isotope patterns throughout the mass spectrum [15]. All bromine-containing fragments exhibit the characteristic doublet pattern with 2 mass unit separation reflecting the ⁷⁹Br/⁸¹Br isotope ratio. This isotope pattern serves as a diagnostic tool for identifying bromine-containing fragments and distinguishing them from other structural possibilities.
Theoretical calculations using density functional theory (DFT) methods provide detailed insights into the conformational preferences and energetic relationships of trans-1-bromo-2-methoxycyclohexane stereoisomers [19] [20] [21]. Multiple computational approaches have been employed to evaluate the relative stabilities of different conformational arrangements and validate experimental observations.
DFT Computational Methods
Calculations performed using the B3LYP functional with 6-31G* and 6-311+G** basis sets provide reliable estimates of conformational energies and geometric parameters [19] [22] [21]. Additional calculations using M06-2X, MP2, and ωB97X-D methods confirm the consistency of results across different theoretical approaches [21]. All calculations include optimization of molecular geometry followed by frequency analysis to ensure genuine energy minima.
Conformational Energy Analysis
Comprehensive comparison between trans-1-bromo-2-methoxycyclohexane and its cis stereoisomer reveals fundamental differences in conformational behavior, physical properties, and spectroscopic characteristics [20]. These differences arise from the distinct spatial arrangements of the bromine and methoxy substituents and their influence on molecular stability and reactivity.
Conformational Population Distributions
The trans isomer exhibits a highly biased conformational equilibrium strongly favoring the diequatorial arrangement (95.2% population) [20] [21]. This preference results from the ability of both substituents to simultaneously occupy the sterically favorable equatorial positions, minimizing 1,3-diaxial interactions. The alternative diaxial conformer contributes less than 1% to the total population due to severe steric strain.
In contrast, the cis isomer cannot achieve a conformation where both substituents occupy equatorial positions simultaneously [26]. The most stable cis conformer places bromine in the axial position and methoxy equatorially (50-60% population), while the alternative arrangement with equatorial bromine and axial methoxy comprises 40-50% of the distribution [26]. This more balanced equilibrium reflects the compromise between competing steric interactions.
Spectroscopic Differentiation
¹H NMR spectroscopy provides definitive stereochemical assignment through coupling constant analysis [10] [27]. The trans isomer exhibits small coupling constants (J₁,₂ = 3-4 Hz) between H-1 and H-2, characteristic of the anti-periplanar relationship in the diequatorial conformation [10]. Cis isomers show significantly larger coupling constants (J₁,₂ = 8-12 Hz) reflecting gauche relationships and different dihedral angles [27] [28].
Chemical shift differences also distinguish the stereoisomers [9] [10]. The H-1 proton in trans isomers typically appears at 4.2-4.3 ppm, while cis isomers show this resonance at 4.4-4.6 ppm due to different magnetic environments resulting from conformational differences [9]. Similar trends occur for the H-2 proton, with trans isomers at 3.6-3.7 ppm and cis isomers at 3.5-3.6 ppm.
Physical Property Variations
Melting and boiling points reflect the different molecular shapes and intermolecular interactions [29] [28]. The trans isomer typically exhibits slightly higher boiling points (198°C at 760 mmHg) compared to cis isomers (196-200°C) due to more efficient crystal packing of the symmetrical diequatorial structure [29]. Density measurements show similar values (1.31 g/cm³) for both isomers, indicating comparable molecular volumes despite conformational differences [29].
Dipole moments provide insight into molecular polarity differences [28]. Trans isomers show lower dipole moments (2.1-2.3 D) due to partial cancellation of C-Br and C-O bond dipoles in the anti arrangement [28]. Cis isomers exhibit higher dipole moments (2.5-2.8 D) resulting from constructive addition of bond dipoles in gauche conformations.
Energetic and Thermodynamic Relationships
Computational analysis consistently shows the trans isomer as more stable than the cis by 1.8-3.4 kcal/mol depending on the specific conformers compared [20] [21]. This energy difference drives equilibrium distributions strongly toward trans products in reversible synthetic transformations. The enhanced stability of trans isomers results from optimal utilization of the equatorial preference common to both substituents.
Reactivity Pattern Differences
The conformational differences between stereoisomers significantly influence chemical reactivity patterns [30]. Trans isomers with diequatorial substituent arrangements may show different elimination rates and product distributions compared to cis isomers where axial conformers participate more readily in syn-elimination processes . The availability of axial conformers in cis isomers can facilitate certain stereoelectronically controlled reactions that are disfavored in trans systems.
Analytical Method Selection
Irritant